2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide
Description
2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide is a pyrimidine-derived compound featuring a methoxy group at position 4, an amino group at position 2, and a carboxamide moiety linked to a 1-ethyl-2-piperidinylmethyl substituent. The ethyl-piperidinyl group introduces steric and electronic effects that may enhance target selectivity or metabolic stability compared to simpler analogs .
Properties
CAS No. |
84332-19-4 |
|---|---|
Molecular Formula |
C14H23N5O2 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
2-amino-N-[(1-ethylpiperidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H23N5O2/c1-3-19-7-5-4-6-10(19)8-16-12(20)11-9-17-14(15)18-13(11)21-2/h9-10H,3-8H2,1-2H3,(H,16,20)(H2,15,17,18) |
InChI Key |
QDZFOCNKTLRUNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1CNC(=O)C2=CN=C(N=C2OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Substitution Reactions:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized separately and then linked to the pyrimidine ring through a series of condensation reactions.
Final Coupling: The final step involves coupling the piperidine moiety with the pyrimidine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, alkylating agents, and other electrophiles under controlled temperature and pH.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Binding to Nucleic Acids: Affecting gene expression and protein synthesis.
Comparison with Similar Compounds
2-Amino-N-(1-benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide (CAS 72412-43-2)
4-Amino-N-[(2-methoxyphenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide
2-Amino-N-(8-(o-fluorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide
- Structure: Incorporates a fluorobenzyl-nortropane hybrid scaffold.
- Impact: Fluorine’s electronegativity improves metabolic stability by resisting oxidative degradation.
Positional and Functional Group Modifications
2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide vs. 2-Amino-N-(8-(4-fluorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide monomaleate (CAS 84923-18-2)
Physicochemical and Spectroscopic Data
NMR Characteristics
Mass Spectrometry
- Target Compound : Predicted [M+H]+ ~342.2 (vs. 341.41 for benzyl analog in ) .
Biological Activity
2-Amino-N-((1-ethyl-2-piperidinyl)methyl)-4-methoxy-5-pyrimidinecarboxamide, a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group, a piperidine moiety, and a methoxy group on the pyrimidine ring. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H23N5O2
- Molecular Weight : 293.36472 g/mol
- CAS Number : [Not specified in the results]
Pharmacological Profile
Recent studies have highlighted various biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of cancer cells. In particular, it demonstrated significant cytotoxicity against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of approximately 0.126 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- In vivo studies indicated that treatment with this compound inhibited lung metastasis in mouse models, outperforming known inhibitors such as TAE226 .
-
Mechanism of Action :
- The compound exhibits its anticancer effects primarily through the induction of apoptosis in cancer cells. It has been observed to increase caspase-9 levels significantly, suggesting a mitochondrial pathway of apoptosis activation .
- Additionally, it shows off-target activity by inhibiting matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor invasion and metastasis .
- Pharmacokinetics :
Safety and Toxicity
Toxicological assessments have shown that the compound does not exhibit acute toxicity up to concentrations of 2000 mg/kg in animal models . This safety profile is crucial for its consideration in clinical applications.
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | C14H23N5O2 |
| Molecular Weight | 293.36472 g/mol |
| IC50 (MDA-MB-231) | 0.126 µM |
| Oral Bioavailability | 31.8% |
| Clearance Rate | 82.7 mL/h/kg |
| Acute Toxicity Threshold | 2000 mg/kg |
Case Studies
-
Study on Anticancer Effects :
A study evaluated the effects of this compound on various cancer cell lines, including MCF-7 and MDA-MB-231. The results indicated that it selectively inhibited cancer cell proliferation while sparing normal cells, showcasing a significant therapeutic window . -
In Vivo Efficacy :
In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, administration of the compound led to a marked reduction in metastatic nodules compared to control groups treated with vehicle alone . This suggests that the compound could be effective in managing metastatic breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
